5-Indolylmethylhydantoin

Descripción

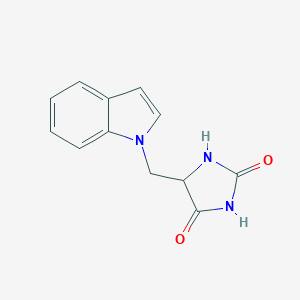

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

108605-53-4 |

|---|---|

Fórmula molecular |

C12H11N3O2 |

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

5-(indol-1-ylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H11N3O2/c16-11-9(13-12(17)14-11)7-15-6-5-8-3-1-2-4-10(8)15/h1-6,9H,7H2,(H2,13,14,16,17) |

Clave InChI |

KAVIACMZMOXBMP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |

Sinónimos |

5-IMH 5-indolylmethylhydantoin |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Indolylmethylhydantoin

Conventional and Advanced Synthetic Routes for 5-Indolylmethylhydantoin

The primary methods for synthesizing this compound leverage fundamental reactions in organic chemistry, starting from readily available precursors like amino acids.

A principal and direct method for synthesizing this compound involves the use of L-tryptophan as the starting material. openmedscience.comtandfonline.com This approach is a cornerstone for producing 5-substituted hydantoins. openmedscience.com The synthesis is typically achieved by reacting the amino acid with potassium cyanate (B1221674) in an acidic environment. openmedscience.com This reaction first yields an L-carbamoyl-L-α-amino acid intermediate, which subsequently undergoes cyclization to form the final 5-substituted L-hydantoin product. openmedscience.com This method has been successfully employed for the synthesis of L-5-indolylmethylhydantoin for various applications, including its use as a substrate for transport proteins. openmedscience.comias.ac.in The enzymatic hydrolysis of the resulting DL-5-indolylmethylhydantoin is also a studied route for the production of L-tryptophan. tandfonline.comnih.govtandfonline.com

The Urech hydantoin (B18101) synthesis, first described in 1873, is a classic and efficient method for preparing hydantoins from amino acids. openmedscience.comwikipedia.org The reaction involves treating an amino acid with potassium cyanate and a mineral acid. wikipedia.orgnih.gov The synthesis of L-5-indolylmethylhydantoin from L-tryptophan is a direct application of this classic reaction. openmedscience.com The process consists of two main steps: the N-carbamylation of the amino acid with cyanate, followed by an acid-catalyzed cyclization of the resulting carbamoyl (B1232498) derivative to form the hydantoin ring. openmedscience.comnih.gov This method is valued for its straightforwardness and has been adapted for various substrates, including microwave-assisted syntheses for other amino acids, which enhances reaction speed and efficiency. nih.gov

Table 1: Overview of Urech Synthesis for this compound

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1. N-Carbamylation | L-Tryptophan, Potassium Cyanate | L-N-carbamoyltryptophan | Aqueous solution |

| 2. Cyclization | L-N-carbamoyltryptophan | L-5-Indolylmethylhydantoin | Acidic (e.g., HCl) |

The Strecker synthesis is a powerful method for producing amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The reaction proceeds by treating an aldehyde with ammonia (B1221849) and cyanide, which forms an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of this nitrile group yields the desired amino acid. masterorganicchemistry.comwikipedia.org

In the context of this compound, the Strecker reaction is not used for the direct synthesis of the hydantoin itself, but rather for the synthesis of its essential precursor, L-tryptophan. The process would start with indole-3-acetaldehyde. This aldehyde reacts with ammonia and hydrogen cyanide to produce the corresponding α-aminonitrile. Hydrolysis of the aminonitrile then yields racemic tryptophan, which can be resolved to obtain the L-enantiomer. This L-tryptophan can then be utilized in the Urech hydantoin synthesis as described previously to produce this compound.

Table 2: Strecker Synthesis for Tryptophan Precursor

| Step | Reactants | Intermediate/Product |

| 1. Imine Formation | Indole-3-acetaldehyde, Ammonia (NH₃) | Indole-3-acetaldehyde imine |

| 2. Cyanide Addition | Indole-3-acetaldehyde imine, Hydrogen Cyanide (HCN) | α-Amino-β-(3-indolyl)propionitrile |

| 3. Hydrolysis | α-Amino-β-(3-indolyl)propionitrile, Acid (e.g., H₃O⁺) | DL-Tryptophan |

Adaptations of the Urech Hydantoin Synthesis

Isotopic Labelling Strategies for this compound

Isotopic labeling is a technique that replaces specific atoms in a molecule with their isotopes to trace their path through a reaction or metabolic pathway. wikipedia.org For this compound, labeling with carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C) is particularly valuable for nuclear magnetic resonance (NMR) studies and transport assays. openmedscience.com

The synthesis of ¹³C-labelled this compound has been achieved to facilitate detailed structural and binding studies. openmedscience.com Specifically, [indole-2-¹³C]-L-5-indolylmethylhydantoin has been prepared starting from [indole-2-¹³C]-L-tryptophan. openmedscience.com The synthesis follows the established Urech hydantoin pathway, where the isotopically labeled L-tryptophan is reacted with potassium cyanate. openmedscience.com The integrity and specific location of the ¹³C label are confirmed using NMR spectroscopy. openmedscience.com For [indole-2-¹³C]-L-5-indolylmethylhydantoin, the ¹³C NMR spectrum shows a distinct enrichment at the indole-C2 position. openmedscience.com This specific labeling allows for precise investigation of molecular interactions. openmedscience.com

Radioisotopic labeling with ¹⁴C is essential for quantitative biological assays, such as whole-cell transport studies. openmedscience.com The synthesis of [2-¹⁴C]-L-5-indolylmethylhydantoin is accomplished by adapting the Urech synthesis. openmedscience.com In this case, the ¹⁴C isotope is introduced by using [¹⁴C]potassium cyanate as a reactant with unlabeled L-tryptophan. openmedscience.com The reaction proceeds through the formation of a ¹⁴C-labeled carbamoyl intermediate, which then cyclizes to incorporate the radioactive carbon atom at the C-2 position of the hydantoin ring. openmedscience.com This method provides a reliable way to produce radiolabeled this compound for sensitive detection in biological systems. openmedscience.com

Table 3: Isotopic Labeling of this compound

| Isotope | Labeled Precursor/Reagent | Resulting Labeled Compound | Purpose |

| Carbon-13 (¹³C) | [indole-2-¹³C]-L-tryptophan | [indole-2-¹³C]-L-5-indolylmethylhydantoin | Solid-state NMR binding studies openmedscience.com |

| Carbon-14 (¹⁴C) | [¹⁴C]Potassium Cyanate | [2-¹⁴C]-L-5-indolylmethylhydantoin | Whole-cell transport assays openmedscience.com |

Preparation of Tritiated (³H)-5-Indolylmethylhydantoin

The synthesis of isotopically labeled this compound, particularly its tritiated form, is crucial for its use as a tracer in sensitive biochemical assays. Two primary methods for preparing tritiated (³H)-5-indolylmethylhydantoin have been documented in scientific literature.

One established method involves starting from the corresponding tritiated amino acid, L-tryptophan. In this approach, commercially available [ring-5-³H]-L-tryptophan is used as the precursor. The synthesis proceeds through the reaction of the tritiated tryptophan with potassium cyanate under acidic conditions, which first yields the carbamoyl derivative. This intermediate is then cyclized to form the final product, ³H-L-5-indolylmethylhydantoin. nih.gov A reported synthesis using this method started with L-tryptophan with a specific radioactivity of 1.0 TBq/mmol to yield ³H-L-5-indolylmethylhydantoin with a specific radioactivity of 241 MBq/mmol. nih.gov

A second synthetic route involves the reduction of an unsaturated precursor with tritium (B154650) gas. openmedscience.com This method begins with the condensation reaction between hydantoin and indole-3-carboxaldehyde. The resulting alkene intermediate, 5-(1H-indol-3-ylmethylene)imidazolidine-2,4-dione, is then reduced using tritium gas (³H₂) to saturate the double bond, yielding [5,6-³H]-5-indolylmethylhydantoin. openmedscience.com This method introduces the tritium label at the methylene (B1212753) bridge connecting the indole (B1671886) and hydantoin rings.

Methodological Applications of Isotope-Labelled this compound in Biochemical Analysis

Isotope-labelled this compound is an invaluable tool in biochemical and biomedical research, primarily for studying transport proteins and metabolic pathways. openmedscience.comnih.govmusechem.com The introduction of isotopes like ³H, ¹³C, or ¹⁴C allows for sensitive detection and quantification in various experimental setups. openmedscience.commusechem.com

A significant application is in the characterization of membrane transport proteins. openmedscience.com Radiolabeled this compound, particularly the tritiated form (³H-l-IMH), has been instrumental in studying hydantoin transporters like Mhp1 from Microbacterium liquefaciens and PucI from Bacillus subtilis. nih.govopenmedscience.commicrobiologyresearch.org In these studies, whole cells expressing the transporter are incubated with ³H-l-IMH, and the rate of uptake is measured over time by quantifying the intracellular radioactivity. researchgate.net

These transport assays allow for the determination of key kinetic parameters and substrate specificity. For instance, the apparent affinity of a transporter for its substrate (Kₘ) and the maximum velocity of transport (Vₘₐₓ) can be calculated by measuring uptake at various substrate concentrations. researchgate.net Furthermore, competitive inhibition assays, where the uptake of radiolabeled this compound is measured in the presence of other unlabelled compounds, are used to determine the substrate selectivity of the transporter. nih.govmicrobiologyresearch.org Studies using ³H-l-IMH have shown that the Mhp1 transporter has a high preference for hydantoins with bulky hydrophobic substituents at the 5-position, such as the indolylmethyl group. nih.govresearchgate.net

Beyond transport assays, carbon-13 (¹³C) and carbon-14 (¹⁴C) labeled versions of this compound have been synthesized for use in solid-state NMR measurements to study ligand binding interactions with transport proteins. openmedscience.com These isotopic labels provide the necessary spectroscopic signals to probe the structural changes and dynamics of the protein upon substrate binding.

| Isotope | Application | Biochemical System Studied | Key Findings |

|---|---|---|---|

| ³H | Whole-cell transport assays | Mhp1 transporter in E. coli | Determined Kₘ values, pH optimum, and energy requirement for transport. nih.govresearchgate.net |

| ³H | Competitive inhibition assays | Mhp1 and PucI transporters | Established substrate specificity, showing preference for hydrophobic 5-substituents. nih.govmicrobiologyresearch.org |

| ¹³C / ¹⁴C | Solid-state NMR ligand binding studies | Mhp1 transporter | Used to investigate protein-ligand interactions and conformational changes. openmedscience.com |

| ³H | In vivo tissue distribution studies | General metabolic research | Enables tracking of the compound's distribution and accumulation in different tissues. openmedscience.com |

Chemical Modifications and Analogues of this compound

The chemical structure of this compound offers multiple sites for modification to generate analogues for research purposes. These modifications can be targeted at the hydantoin ring, the indole nucleus, or the methylene linker. The goal of synthesizing such derivatives is often to explore structure-activity relationships, modulate biological activity, or develop probes for studying biological systems. nih.gov For example, creating hybrid molecules that combine the hydantoin scaffold with other biologically active indole structures is a common strategy. nih.gov

Synthesis of this compound Derivatives for Research Purposes

The synthesis of this compound derivatives is pursued to investigate their potential in various research contexts, including as growth regulators or as tools to probe enzyme-substrate interactions. nih.govmdpi.com

One approach involves modifying the indole ring prior to its condensation with the hydantoin precursor. For instance, reactants like 7-methoxy-3-indolecarboxaldehyde (B111118) can be used to prepare [(7-methoxy-1H-indol-3-yl)methyl]hydantoin derivatives. lookchem.com Such modifications allow researchers to study how substituents on the indole ring affect the compound's interaction with biological targets.

Another strategy focuses on creating hybrid molecules by linking substituted indoles directly to the hydantoin ring. An amidoalkylation one-pot reaction has been used to synthesize a series of 5-(1H-indol-3-yl)-1-phenylimidazolidin-2-one derivatives. nih.gov These compounds, which feature a direct C-C bond between the indole C3 position and the hydantoin C5 position, have been investigated for their growth-regulating activity on wheat seeds. nih.gov

Furthermore, thiohydantoin derivatives, where one of the carbonyl oxygens of the hydantoin ring is replaced by sulfur, represent another class of analogues. These can be prepared using reactants like 7-methoxy-3-indolecarboxaldehyde and have been explored for their potential therapeutic applications. lookchem.com The synthesis of these diverse analogues is crucial for expanding the chemical space around the this compound scaffold and identifying compounds with novel or enhanced properties for research.

| Derivative Class | Synthetic Precursor Example | Purpose of Synthesis | Reference |

|---|---|---|---|

| Indole-Substituted Analogues | 7-Methoxy-3-indolecarboxaldehyde | Investigate the effect of indole ring substitution on biological activity. | lookchem.com |

| Indole-Hydantoin Hybrids | Substituted indoles and N-phenylurea | Study growth-regulating activity. | nih.gov |

| Thiohydantoin Derivatives | 7-Methoxy-3-indolecarboxaldehyde | Explore potential therapeutic applications of sulfur-containing analogues. | lookchem.com |

| Isotopically Labeled Analogues | [ring-5-³H]-L-tryptophan | Serve as tracers in biochemical transport and binding assays. | nih.gov |

Enzymatic Bioconversion and Biotechnological Applications of 5 Indolylmethylhydantoin

Biocatalytic Production of Amino Acids from 5-Indolylmethylhydantoin

The enzymatic conversion of this compound represents a significant advancement in the sustainable production of optically pure amino acids, which are crucial building blocks for pharmaceuticals and other specialty chemicals. core.ac.uk

Enzymatic Production of L-Tryptophan from DL-5-Indolylmethylhydantoin

The production of L-tryptophan from the racemic mixture DL-5-indolylmethylhydantoin is a well-established biocatalytic process. medchemexpress.com This conversion is typically achieved through a two-step enzymatic hydrolysis. The first step involves the ring-opening of the hydantoin (B18101) molecule by a hydantoinase to form N-carbamoyl-tryptophan. Subsequently, an N-carbamoyl-L-amino acid hydrolase (L-carbamoylase) specifically acts on the L-enantiomer of N-carbamoyl-tryptophan to yield L-tryptophan. tandfonline.comresearchgate.net

Several microorganisms have been identified that can perform this conversion. For instance, a bacterial strain, T-523, isolated from soil, demonstrated the ability to hydrolyze DL-5-indolylmethylhydantoin to produce L-tryptophan. tandfonline.com Using intact cells of this strain, 10 mg/ml of DL-5-indolylmethylhydantoin was converted to 7.4 mg/ml of L-tryptophan, achieving a molar yield of 82% after 35 hours of incubation. tandfonline.comresearchgate.netjst.go.jp The enzymes responsible for this conversion were found to be intracellular and inducible. tandfonline.comresearchgate.net

A key aspect of this process is the stereospecificity of the enzymes. While the initial hydantoin hydrolysis can produce both D- and L- N-carbamoyl-tryptophan, the subsequent carbamoylase is highly specific for the L-form. tandfonline.com The unreacted D-N-carbamoyl-tryptophan can be racemized back to the DL-form, allowing for a theoretical 100% conversion to L-tryptophan. nih.gov

| Substrate | Product | Microorganism/Enzyme | Key Findings |

| DL-5-Indolylmethylhydantoin | L-Tryptophan | Flavobacterium sp. T-523 | Achieved an 82% molar yield of L-tryptophan from DL-5-indolylmethylhydantoin. tandfonline.comresearchgate.net |

| DL-5-Indolylmethylhydantoin | L-Tryptophan | Arthrobacter sp. DSM 3747 | The optimal pH for the reaction with intact cells was between 8.5 and 9.0, and the optimal temperature was 50°C. The transformation yield reached 100%. nih.gov |

| L-5-Indolylmethylhydantoin | L-Tryptophan | Flavobacterium sp. AJ-3912 | With the addition of hydroxylamine (B1172632) to inhibit tryptophan degradation, the molar yield of L-tryptophan increased from 80% to 99%. tandfonline.comtandfonline.com |

Dynamic Kinetic Resolution for D-Tryptophan Synthesis from L-5-Indolylmethylhydantoin

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds, including D-tryptophan, from the opposite enantiomer of the substrate, L-5-indolylmethylhydantoin. jiangnan.edu.cn This process couples a rapid in-situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of 100% for the desired enantiomer. researchgate.net

A DKR cascade has been developed for the production of D-tryptophan from L-5-indolylmethylhydantoin by combining three key enzymes: a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase. jiangnan.edu.cnmdpi.com In this system, hydantoin racemase converts L-5-indolylmethylhydantoin to its D-enantiomer. The D-hydantoinase then hydrolyzes D-5-indolylmethylhydantoin to D-N-carbamoyl-tryptophan, which is subsequently converted to D-tryptophan by the D-carbamoylase.

One such DKR system utilized a D-carbamoylase from Arthrobacter crystallopoietes (AcHyuC), a hydantoin racemase from Arthrobacter aurescens (AaHyuA), and a D-hydantoinase from Agrobacterium tumefaciens (AtHyuH). jiangnan.edu.cn This cascade successfully converted 80 mM of L-5-indolylmethylhydantoin to D-tryptophan within 12 hours, achieving a 99.4% yield and an enantiomeric excess greater than 99.9%. jiangnan.edu.cnmdpi.com The optimal pH for this multi-enzyme system was determined to be 8.0. jiangnan.edu.cn

| Starting Material | Product | Enzyme System | Key Findings |

| L-5-Indolylmethylhydantoin | D-Tryptophan | Hydantoin racemase (A. aurescens), D-hydantoinase (A. tumefaciens), D-carbamoylase (A. crystallopoietes) | Achieved 99.4% yield and >99.9% enantiomeric excess of D-Tryptophan. jiangnan.edu.cnmdpi.com |

Microbial Systems Exhibiting this compound Hydrolysis Activity

Several microbial systems have been identified and characterized for their ability to hydrolyze this compound, providing the enzymatic machinery for the production of tryptophan.

Flavobacterium sp. (e.g., AJ-3912, AJ-3940, T-523) Enzyme Systems

To improve L-tryptophan production, two main strategies were employed. The first involved the addition of inhibitors of tryptophan oxygenase, such as hydroxylamine, to the reaction mixture. This resulted in an increase in the molar yield of L-tryptophan from 80% to 99% when using L-5-indolylmethylhydantoin as the substrate. tandfonline.comtandfonline.com The second approach was the development of mutants with a blocked tryptophan degradation pathway. A representative mutant, AJ-3940, produced L-tryptophan with a molar yield of 97% from L-5-indolylmethylhydantoin. researchgate.nettandfonline.comtandfonline.com

The enzymatic pathway in Flavobacterium sp. AJ-3912 involves two key enzymes: a hydantoin hydrolase and an N-carbamoyl-L-aromatic amino acid hydrolase (L-NCA hydrolase). tandfonline.com The hydantoin hydrolase is not stereospecific and hydrolyzes both D- and L-5-indolylmethylhydantoin to their respective N-carbamoyl derivatives. In contrast, the L-NCA hydrolase is completely L-specific, ensuring the production of L-tryptophan. tandfonline.com

Microbacterium liquefaciens Hydantoin-Hydrolyzing Genes and Enzymes

Microbacterium liquefaciens AJ 3912 is another important microorganism in the context of hydantoin metabolism. A 7.5 kb DNA fragment from this bacterium was cloned and found to contain a cluster of genes responsible for the conversion of 5-substituted hydantoins to amino acids. tandfonline.comtandfonline.comresearchgate.net This gene cluster, designated as hyu, includes genes encoding a hydantoin transporter (hyuP), a hydantoin racemase (hyuA), a hydantoinase (hyuH), and an N-carbamoylase (hyuC). tandfonline.comresearchgate.net

The heterologous expression of hyuA, hyuH, and hyuC in Escherichia coli confirmed their respective enzymatic activities. tandfonline.com The hyuP gene product showed similarity to allantoin (B1664786) permease, suggesting its role as a hydantoin transporter. tandfonline.comnih.gov This transport protein facilitates the uptake of 5-substituted hydantoins, with a preference for those with hydrophobic substituents like this compound and for the L-isomer over the D-isomer. researchgate.netnih.gov

Geobacillus stearothermophilus D-Hydantoinase Activity towards Aromatic Hydantoins

The thermostable D-hydantoinase from Geobacillus stearothermophilus has been investigated for its activity towards aromatic hydantoins, including this compound. mdpi.comresearchgate.net This enzyme, also known as dihydropyrimidinase, is manganese-dependent and exhibits low intrinsic activity towards bulky hydantoin derivatives. mdpi.com Docking analysis suggested that the active site of the wild-type enzyme is not readily accessible to large substrates like this compound. mdpi.com

To enhance its activity towards aromatic hydantoins, site-directed mutagenesis has been employed. By replacing specific amino acids, such as Phe159 and Trp287, with alanine (B10760859), researchers were able to increase the enzyme's activity towards D,L-5-benzylhydantoin and D,L-5-indolylmethylhydantoin. mdpi.com This work highlights the potential for protein engineering to tailor the substrate specificity of hydantoinases for specific biotechnological applications. The crystal structure of the D-hydantoinase from Bacillus stearothermophilus has been solved, providing valuable insights into its stereoselectivity and a basis for rational enzyme design. nih.gov

Biocatalytic Cascades in Arthrobacter crystallopoietes and Agrobacterium tumefaciens

The bioconversion of this compound into valuable D-amino acids is often accomplished through multi-enzymatic systems, or biocatalytic cascades, within microorganisms like Arthrobacter crystallopoietes and Agrobacterium tumefaciens. nih.govresearchgate.net These cascades are highly efficient as they channel the substrate through a series of enzymatic reactions, often within a single whole-cell biocatalyst, which minimizes the accumulation of intermediates and can drive the reaction towards high product yields. nih.gov

A notable example is the development of a dynamic kinetic resolution (DKR) cascade for the synthesis of D-tryptophan from L-5-indolylmethylhydantoin. jiangnan.edu.cn This system combines three key enzymes: a D-carbamoylase (AcHyuC) from Arthrobacter crystallopoietes, a hydantoin racemase (AaHyuA) from Arthrobacter aurescens, and a D-hydantoinase (AtHyuH) from Agrobacterium tumefaciens. jiangnan.edu.cncabidigitallibrary.org In this cascade, the hydantoin racemase converts the non-preferred L-5-indolylmethylhydantoin to its D-enantiomer, which is then sequentially hydrolyzed by the D-hydantoinase and D-carbamoylase to produce D-tryptophan. nih.govjiangnan.edu.cn This approach allows for the theoretical 100% conversion of a racemic starting material into a single, optically pure amino acid.

Research has demonstrated the successful implementation of this three-enzyme system, achieving a 99.4% yield of D-tryptophan from 80 mM L-5-indolylmethylhydantoin within 12 hours at a 0.5 L scale. nih.govjiangnan.edu.cnresearchgate.net The productivity of this specific biocatalytic cascade was reported to be 36.6 g L⁻¹ d⁻¹. nih.govjiangnan.edu.cncabidigitallibrary.org Such whole-cell systems, co-expressing all necessary enzymes, have been shown to be superior to systems using separately expressed enzymes, as they result in higher product yields and minimize the accumulation of the intermediate N-carbamoyl-D-tryptophan. nih.gov

Agrobacterium tumefaciens itself possesses a robust hydantoin-hydrolyzing enzyme system. core.ac.ukresearchgate.net Strains of this bacterium are used for the commercial production of D-amino acids and have been found to contain genes for both D-hydantoinase and D-carbamoylase. nih.govcore.ac.ukresearchgate.net In some instances, A. tumefaciens has been found to encode two distinct D-selective N-carbamoylases, which could offer novel biocatalytic properties. researchgate.net The co-expression of D-hydantoinase, D-carbamoylase, and a hydantoin racemase from A. tumefaciens in a recombinant Escherichia coli host has been developed to efficiently produce various D-amino acids from their corresponding D,L-5-monosubstituted hydantoins. asm.orgnih.gov

| Microorganism(s) | Enzymes in Cascade | Substrate | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| A. crystallopoietes, A. aurescens, A. tumefaciens | D-carbamoylase (AcHyuC), Hydantoin Racemase (AaHyuA), D-hydantoinase (AtHyuH) | L-5-Indolylmethylhydantoin (80 mM) | D-Tryptophan | 99.4% yield | jiangnan.edu.cn, cabidigitallibrary.org, nih.gov |

| Recombinant E. coli (genes from A. tumefaciens) | D-hydantoinase, D-carbamoylase, Hydantoin Racemase | D,L-5-indolylmethylhydantoin | D-Tryptophan | High conversion | asm.org, nih.gov |

| Recombinant E. coli (co-expressed enzymes) | D-hydantoinase, N-carbamoylase | D,L-p-hydroxyphenylhydantoin | D-hydroxyphenylglycine | 98% yield | nih.gov |

Characterization of Key Enzymes in this compound Bioconversion

The efficiency of converting this compound to D-tryptophan hinges on the coordinated action of three principal enzymes: hydantoinase, N-carbamoylase, and hydantoin racemase.

While some hydantoinases exhibit broad substrate specificity, others are more selective. For instance, the thermostable D-hydantoinase from Geobacillus stearothermophilus shows low activity towards bulky hydantoin derivatives like D,L-5-indolylmethylhydantoin in its wild-type form. nih.gov However, through rational engineering and site-directed mutagenesis of amino acids in the substrate-binding pocket, its activity towards bulky aromatic substrates such as this compound can be significantly increased. nih.gov In contrast, the hydantoinase from Agrobacterium tumefaciens is effectively used in cascades for converting aromatic hydantoins, including this compound. nih.govjiangnan.edu.cn

The stereoselectivity of hydantoinases can also be substrate-dependent. An L-hydantoinase from Arthrobacter aurescens is strictly L-selective for the cleavage of D,L-5-indolylmethylhydantoin, but it becomes D-selective when acting on D,L-methylthioethylhydantoin. drugbank.comdrugbank.com This highlights the nuanced nature of enzyme-substrate interactions. For the production of D-tryptophan, a D-stereospecific hydantoinase is essential to ensure the formation of the correct N-carbamoyl-D-tryptophan intermediate. nih.govnih.gov

A D-carbamoylase (AcHyuC) identified from Arthrobacter crystallopoietes demonstrates a clear preference for aromatic carbamoyl (B1232498) compounds, making it highly suitable for the D-tryptophan synthesis pathway. nih.govjiangnan.edu.cncabidigitallibrary.org This enzyme shows high activity towards N-carbamoyl-D-tryptophan. mdpi.comacs.org Its efficiency and compatibility with the other cascade enzymes are crucial for achieving high conversion rates. jiangnan.edu.cn The D-carbamoylase from Agrobacterium tumefaciens is also a key component in established D-amino acid production systems. nih.govasm.org Research has shown that Agrobacterium species can possess D-carbamoylases with distinct properties, which can be harnessed for biocatalytic applications. core.ac.ukresearchgate.net The compatibility of the D-carbamoylase's optimal operating conditions (e.g., pH) with the D-hydantoinase is a key factor in designing an efficient one-pot process. jiangnan.edu.cn

The inclusion of a hydantoin racemase is what transforms a standard kinetic resolution into a dynamic kinetic resolution (DKR), enabling the conversion of the entire racemic substrate pool to a single desired enantiomer. researchgate.net In the context of D-tryptophan production from D,L-5-indolylmethylhydantoin, the D-hydantoinase selectively acts on the D-enantiomer. nih.gov The hydantoin racemase then continuously interconverts the remaining L-5-indolylmethylhydantoin into D-5-indolylmethylhydantoin, replenishing the substrate for the hydantoinase. jiangnan.edu.cn

This enzymatic racemization is crucial for substrates where spontaneous or chemical racemization is slow. researchgate.net The hydantoin racemase from Arthrobacter aurescens (AaHyuA) has been successfully integrated into a DKR cascade with hydantoinase and carbamoylase to achieve nearly complete conversion of L-5-indolylmethylhydantoin to D-tryptophan. nih.govjiangnan.edu.cncabidigitallibrary.org Similarly, hydantoin racemases from Agrobacterium tumefaciens have been characterized and employed in whole-cell systems to facilitate the total conversion of racemic hydantoins. asm.orgresearchgate.net The coordinated action of the racemase with the stereoselective hydrolases is a prime example of an elegant biocatalytic strategy to maximize yield and optical purity.

N-Carbamoylase (D-Carbamoylase) Substrate Preferences and Efficiency

Optimization of Bioconversion Parameters

pH: The optimal pH for the entire DKR cascade to produce D-tryptophan from L-5-indolylmethylhydantoin has been determined to be 8.0. jiangnan.edu.cncabidigitallibrary.org This represents a balance between the preferences of the individual enzymes. For instance, the D-carbamoylase (AcHyuC) from Arthrobacter crystallopoietes has a reported optimum pH of 8.5, which is highly compatible with the hydantoinase process. jiangnan.edu.cncabidigitallibrary.org In contrast, D-carbamoylases from other sources can have optima closer to pH 7.0. nih.gov D-hydantoinases often exhibit optimal activity in a more alkaline range, from pH 8.0 to 9.7. nih.govnih.gov Hydantoin racemases, such as those from A. tumefaciens, have an optimal pH of around 7.5. nih.govmdpi.com Studies on whole-cell systems using enzymes from A. tumefaciens for D-amino acid production confirmed an optimal reaction pH of 8.0. nih.gov

Temperature: Temperature affects both the rate of reaction and the stability of the enzymes. For the D-tryptophan DKR cascade, the reaction is typically performed at 30°C. jiangnan.edu.cn However, individual enzymes can have different thermal characteristics. The D-carbamoylase from A. crystallopoietes is assayed at 30°C. jiangnan.edu.cn Immobilized D-carbamoylase from Agrobacterium tumefaciens retains its optimal temperature at 40°C, while the co-immobilized hydantoinase activity is optimal at 50°C. nih.gov Some thermostable D-hydantoinases, like the one from Geobacillus stearothermophilus, are stable up to 65°C, with an optimal reaction temperature around 60°C. nih.gov For multi-enzyme systems from A. tumefaciens, the optimal temperature range for producing D-amino acids was found to be between 50–65°C, with the maximum rate at 60°C. researchgate.net A study on an immobilized four-enzyme system for L-amino acid production identified an optimal temperature of 60°C. mdpi.com The choice of temperature for the bioconversion of this compound must balance the catalytic activity and long-term stability of all enzymes involved.

| Enzyme/System | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| DKR Cascade (for D-Trp) | A. crystallopoietes, A. aurescens, A. tumefaciens | 8.0 | 30 | jiangnan.edu.cn |

| D-Carbamoylase (AcHyuC) | Arthrobacter crystallopoietes | 8.5 | 30 (assay temp) | jiangnan.edu.cn, cabidigitallibrary.org |

| Immobilized D-Carbamoylase | Agrobacterium tumefaciens | 8.0 | 40 | nih.gov |

| Immobilized D-Hydantoinase | Agrobacterium tumefaciens | 7.0 | 50 | nih.gov |

| D-Hydantoinase | Geobacillus stearothermophilus | 8.0 - 9.2 | 60 - 65 | nih.gov |

| Hydantoin Racemase | Agrobacterium tumefaciens | 7.5 | 55 - 60 | mdpi.com, nih.gov |

| Whole-Cell System (D-amino acid production) | Recombinant E. coli (genes from A. tumefaciens) | 8.0 | 50 - 65 (Max at 60) | researchgate.net, nih.gov |

Strategies for Enhancing Enantioselectivity and Productivity

Microbial Strain Improvement and Mutant Selection

A primary strategy involves the selection and development of microbial strains with superior enzymatic characteristics. Early research focused on isolating microorganisms that could directly produce L-tryptophan from DL-5-indolylmethylhydantoin. A significant challenge identified was the degradation of the accumulated L-tryptophan by the host microorganism's native metabolic pathways.

To counter this, mutants with genetically blocked tryptophan degradation pathways were developed. For instance, Flavobacterium sp. AJ-3940 is a mutant strain derived from the parent strain T-523 (AJ-3912). tandfonline.com This mutant exhibits a blocked tryptophan degradation pathway, leading to a significantly higher molar yield of L-tryptophan. In the presence of the mutant cells, L-tryptophan was produced with a molar yield of 97%. tandfonline.com Similarly, a mutant of Arthrobacter sp. (DSM 3747) was isolated that showed high tryptophan production activity but low tryptophan degradation, making it a more efficient biocatalyst. nih.gov

Another approach to enhance productivity is to inhibit enzymes responsible for product degradation. The addition of hydroxylamine, an inhibitor of tryptophan oxygenase, to the reaction mixture with Flavobacterium sp. AJ-3912 increased the molar yield of L-tryptophan from 80% to 99%. tandfonline.com

| Microorganism | Strategy | L-Tryptophan Produced (mg/ml) | Molar Yield (%) |

|---|---|---|---|

| Flavobacterium sp. AJ-3912 | No Inhibitor | 7.1 | 80 |

| Flavobacterium sp. AJ-3912 | + Hydroxylamine | 8.8 | 99 |

| Flavobacterium sp. AJ-3940 (Mutant) | Blocked Degradation Pathway | - | 97 |

Optimization of Reaction and Culture Conditions

Systematic optimization of reaction parameters is crucial for maximizing enzyme activity and stability. Key parameters include pH, temperature, and the concentration of inducers and metal ions.

For the enzymatic production of L-tryptophan from DL-5-indolylmethylhydantoin by Flavobacterium sp. AJ-3940, the optimal pH was found to be around 8.5, with an optimal temperature range of 45°C to 55°C. tandfonline.comjst.go.jp For resting cells of Arthrobacter sp. DSM 3747, the optimal conditions were a pH between 8.5 and 9.0 and a temperature of 50°C. nih.gov The stability of the hydantoinase enzyme in this strain could be enhanced by the addition of 0.5 mM Mn²⁺ ions. nih.gov

Furthermore, the composition of the culture medium plays a vital role in inducing the necessary enzymes. The ability of Arthrobacter sp. (DSM 3747) to perform the bioconversion was found to be inducible by DL-5-indolylmethylhydantoin itself. nih.gov However, since the inducer is also the substrate and can be degraded, a continuous feeding strategy was developed to maintain high enzyme activities. nih.gov An alternative approach used the chemically modified inducer D,L-5-(3-indolylmethyl)-3-N-methylhydantoin, which was not degraded by the microorganism, leading to higher biomass and specific activity. nih.gov

A significant breakthrough in productivity was achieved by addressing end-product inhibition. The addition of inosine (B1671953) to the reaction mixture with Flavobacterium sp. led to the formation of a water-insoluble adduct with the L-tryptophan produced. tandfonline.comjst.go.jp This in-situ product removal effectively released the end-product inhibition, resulting in the production of 43 mg/ml of L-tryptophan from 50 mg/ml of DL-5-indolylmethylhydantoin, achieving a molar yield of 97%. tandfonline.comjst.go.jp

| Microorganism | Optimal pH | Optimal Temperature (°C) | Key Additives/Strategies | Reference |

|---|---|---|---|---|

| Flavobacterium sp. AJ-3940 | ~8.5 | 45-55 | Inosine (for product removal) | tandfonline.comjst.go.jp |

| Arthrobacter sp. DSM 3747 (Intact Cells) | 8.5-9.0 | 50 | Mn²⁺ (for hydantoinase stability) | nih.gov |

| Arthrobacter sp. DSM 3747 (Permeabilized Cells) | - | 30 | Sodium deoxycholate (permeabilizer) | nih.gov |

Enzyme and Process Engineering

Rational engineering has also been applied. By creating homology models of a thermostable D-hydantoinase, researchers identified key amino acids at the substrate-binding site. nih.gov Mutating residues such as Phe159 and Trp287 to alanine increased the enzyme's activity towards bulky substrates like D,L-5-indolylmethylhydantoin. nih.gov

For the production of D-amino acids like D-tryptophan, a dynamic kinetic resolution (DKR) cascade has been developed. jiangnan.edu.cn This system combines a D-hydantoinase, a hydantoin racemase, and a D-carbamoylase. A newly identified D-carbamoylase from Arthrobacter crystallopoietes was particularly effective as its optimal pH of 8.5 is highly compatible with the hydantoinase process. jiangnan.edu.cn By combining this D-carbamoylase with a hydantoin racemase and a D-hydantoinase, researchers achieved complete conversion of 80 mM L-indolylmethylhydantoin into D-tryptophan within 12 hours, with a productivity of 36.6 g L⁻¹ d⁻¹. jiangnan.edu.cnnih.govmdpi.com This highlights how combining enzymes with compatible characteristics in a multi-enzyme cascade can lead to highly efficient bioconversions. jiangnan.edu.cn

| Target Product | Strategy | Key Enzymes | Substrate | Result |

|---|---|---|---|---|

| L-Methionine | Directed Evolution (Inverting Enantioselectivity) | Evolved L-hydantoinase, L-N-carbamoylase, Hydantoin racemase | 100 mM D,L-5-(2-methylthioethyl)hydantoin | 5-fold productivity increase; 91 mM L-Met in <2 hrs |

| D-Tryptophan | Dynamic Kinetic Resolution (DKR) Cascade | D-hydantoinase (A. tumefaciens), Hydantoin racemase (A. aurescens), D-carbamoylase (A. crystallopoietes) | 80 mM L-indolylmethylhydantoin | 99.4% yield; Productivity of 36.6 g L⁻¹ d⁻¹ |

| D-Amino Acids | Site-Directed Mutagenesis | D-hydantoinase (G. stearothermophilus) mutant | D,L-5-indolylmethylhydantoin | Increased activity towards bulky hydantoins |

Molecular Transport and Ligand Recognition of 5 Indolylmethylhydantoin

Identification and Functional Characterization of 5-Indolylmethylhydantoin Transporters

The transport of this compound into cells is primarily mediated by the Mhp1 transport protein, a member of the Nucleobase Cation Symporter 1 (NCS1) family. Understanding its function requires a comparative look at other related transporters.

Mhp1 Transport Protein from Microbacterium liquefaciens as a Principal Substrate Transporter

The Mhp1 transport protein, encoded by the hyuP gene in Microbacterium liquefaciens, is the principal transporter for 5-aryl-substituted hydantoins, including this compound. openmedscience.comias.ac.inuniprot.org This protein is integral to a metabolic salvage pathway that converts these compounds into amino acids. nih.govresearchgate.net Mhp1 demonstrates a preference for substrates with a hydrophobic substituent at the 5-position of the hydantoin (B18101) ring, with this compound and 5-benzylhydantoin (B43465) being the preferred substrates. uniprot.orgresearchgate.netresearchgate.netnih.gov The transporter also exhibits stereoselectivity, favoring the L-isomer over the D-isomer. uniprot.orgresearchgate.netnih.gov The affinity of Mhp1 for this compound is higher than for benzyl-hydantoin, which is attributed to the potential for more extensive packing interactions between the indole (B1671886) group and the protein. nih.gov

Classification within the Nucleobase Cation Symporter 1 (NCS1) Family

Mhp1 is a member of the Nucleobase Cation Symporter 1 (NCS1) family, a large group of secondary active transport proteins found in bacteria, archaea, fungi, and plants. ias.ac.innih.govtcdb.orgnih.gov This family, comprising over 2500 members, is responsible for the transport of nucleobases, nucleosides, hydantoins, and related metabolites across cell membranes. ias.ac.innih.gov NCS1 transporters utilize either a proton or sodium ion gradient to power the inward movement of their substrates. ias.ac.innih.gov Structurally, Mhp1 is characterized by 12 transmembrane helices, with ten of them forming two inverted repeats of five helices, a common feature among many secondary transporters. nih.govesrf.frcreative-biostructure.com This structural organization is fundamental to the transport mechanism. creative-biostructure.com Mhp1 is notably the only NCS1 protein identified to date that is dependent on sodium ions for its function. ias.ac.in

Comparative Analysis with Other Hydantoin Transporters (e.g., PucI from Bacillus subtilis)

A comparative analysis with other hydantoin transporters, such as PucI from Bacillus subtilis, highlights key differences in substrate specificity and ion dependence. PucI, also a member of the NCS1 family, primarily transports allantoin (B1664786) and shows no apparent dependence on sodium for its function. nih.govresearchgate.net While both Mhp1 and PucI share evolutionary relationships and structural similarities, their substrate preferences are distinct. openmedscience.comnih.govresearchgate.net Mhp1 does not transport allantoin, emphasizing that both the hydantoin moiety and a specific aromatic group at the 5-position are necessary for recognition by Mhp1. ias.ac.innih.gov In contrast, PucI can recognize other hydantoin compounds, including hydantoin itself, and to a lesser extent, various nucleobases and nucleosides. nih.govresearchgate.net These differences in specificity are thought to arise from variations in the amino acid residues within their respective ligand-binding sites. nih.gov

Mechanisms of this compound Translocation

The translocation of this compound across the cell membrane by Mhp1 is an active process, driven by the co-transport of sodium ions and governed by a sophisticated conformational cycle.

Sodium-Coupled Secondary Active Transport Mechanism

The transport of this compound by Mhp1 is a classic example of secondary active transport, specifically a sodium-coupled symport mechanism. openmedscience.comesrf.frasu.edu This process harnesses the energy stored in the sodium ion gradient across the cell membrane to drive the uptake of the hydantoin substrate against its concentration gradient. openmedscience.comasu.edu The binding of sodium ions and the hydantoin substrate to Mhp1 are tightly coupled events. nih.gov The presence of the hydantoin substrate increases the affinity of Mhp1 for sodium ions. nih.gov It is proposed that one sodium ion is transported for every molecule of hydantoin. esrf.fr This co-transport mechanism is essential for the efficient scavenging of hydantoin compounds from the environment, even at low concentrations. openmedscience.com

Alternating Access Model of Membrane Transport

The translocation of this compound by Mhp1 is explained by the alternating access model of membrane transport. esrf.frasu.edunih.gov This model posits that the transporter cycles through a series of conformational states, alternately exposing the substrate-binding site to the outside (outward-facing) and the inside (inward-facing) of the cell, without forming a continuous channel through the membrane. esrf.frnih.gov

The transport cycle of Mhp1 involves the following key steps:

Outward-Facing Open State: The transporter initially presents a binding site open to the extracellular space, allowing for the binding of a sodium ion and subsequently the this compound substrate. esrf.frasu.edu

Occluded State: Upon substrate binding, a conformational change occurs, closing access to the outside and trapping the sodium ion and substrate within the protein. esrf.frasu.edu

Inward-Facing Open State: The transporter then switches to an inward-facing conformation, opening a pathway to the cell's interior and allowing for the release of the sodium ion and the hydantoin substrate. asu.edunih.gov

Return to Outward-Facing State: The empty transporter then reverts to the outward-facing conformation to begin a new cycle. asu.edu

Crystal structures of Mhp1 have been determined in three key conformational states—outward-facing open, occluded, and inward-facing open—providing significant structural evidence for the alternating access mechanism. esrf.frnih.govnih.gov This detailed structural information has made Mhp1 a pivotal model for understanding the mechanics of secondary active transport. ias.ac.innih.gov

Substrate Specificity and Stereoselectivity of this compound Transporters

Mhp1 exhibits a high degree of substrate specificity and stereoselectivity, preferentially binding and transporting L-5-indolylmethylhydantoin. nih.govresearchgate.net This selectivity is determined by the specific structural features of its binding pocket.

The transporter shows a clear preference for hydantoins with a bulky, hydrophobic substituent at the 5-position of the ring. nih.govresearchgate.net The hydrophobic pocket, shaped by residues including Trp220, readily accommodates the indole ring of L-IMH and the phenyl group of L-5-benzylhydantoin, which is another principal substrate. openmedscience.comnih.gov In contrast, hydantoin itself, or hydantoins with less hydrophobic or polar substituents (like allantoin), are not effective ligands. asu.edunih.govresearchgate.net This demonstrates that both the hydantoin ring (for hydrogen bonding) and a suitable hydrophobic 5-substituent (for the hydrophobic pocket) are necessary for recognition and transport. ias.ac.in

Furthermore, the transporter is stereoselective, showing a distinct preference for the L-isomer of 5-substituted hydantoins over the D-isomer. nih.govresearchgate.netresearchgate.net This chirality is consistent with the stereospecificity of the downstream metabolic enzymes in M. liquefaciens, which also process the L-form of amino acids derived from these hydantoins. nih.gov The precise arrangement of the binding pocket residues creates a chiral environment that favors the binding of the L-enantiomer.

The size of the 5-substituent is also a limiting factor. For instance, L-5-(2-naphthylmethyl)hydantoin, which has a larger aromatic system than L-IMH, acts as an inhibitor because its bulky naphthyl group clashes with Leu363 in the external gate, preventing the gate from closing and thus inhibiting the transport cycle. nih.govias.ac.innih.gov This inhibition can be overcome by mutating Leu363 to a smaller residue like alanine (B10760859), which converts the inhibitor into a substrate. embopress.orgcornell.edu

Preference for Hydrophobic Substituents and L-Isomers

Studies on the hydantoin transport protein (Mhp1) have demonstrated a distinct preference for substrates bearing a hydrophobic substituent at the 5-position of the hydantoin ring. nih.govresearchgate.net Among various compounds tested, this compound and 5-benzylhydantoin were identified as the preferred substrates for this transporter. ebi.ac.uknih.govproteopedia.org This selectivity highlights the importance of a bulky, hydrophobic group, such as the indolyl or benzyl (B1604629) group, for effective binding and transport. mdpi.com The binding is facilitated by a hydrophobic pocket within the protein structure that accommodates the 5-substituent of the hydantoin. cornell.eduembopress.org In contrast, hydantoins with smaller, less hydrophobic substituents are not recognized as effective ligands. nih.govresearchgate.net

Furthermore, the transport system exhibits significant stereoselectivity, showing a clear preference for the L-isomer over the D-isomer. ebi.ac.uknih.gov Quantitative analysis revealed that the transporter's preference for the L-isomer of both this compound (IMH) and 5-benzylhydantoin (BH) is approximately five times higher than for the corresponding D-isomer. nih.gov This chiral specificity is consistent with the stereoselectivity of other enzymes in the hydantoin metabolic pathway in M. liquefaciens, such as hydantoinase and N-carbamoylase, which also preferentially act on the L-form. nih.gov This integrated stereopreference across the transport and metabolic pathway suggests a coordinated system for the utilization of L-amino acids derived from these hydantoins. nih.govresearchgate.net

| Substituent at Position 5 | Compound | Isomer Preference | Binding/Transport Efficiency | Reference |

|---|---|---|---|---|

| Indolylmethyl | This compound (IMH) | L-isomer > D-isomer (~5-fold) | High (Preferred Substrate) | ebi.ac.uknih.gov |

| Benzyl | 5-Benzylhydantoin (BH) | L-isomer > D-isomer (~5-fold) | High (Preferred Substrate) | ebi.ac.uknih.gov |

| Less Hydrophobic Groups (e.g., methyl) | e.g., 5-Methylhydantoin | Not specified | Low / Ineffective Ligand | nih.govmdpi.com |

Comparative Substrate Binding Studies with Analogues

Comparative studies involving various analogues of this compound have further elucidated the structural requirements for ligand recognition and transport by the Mhp1 protein. These studies utilize competition assays, measuring the ability of unlabeled analogues to inhibit the transport of a radiolabeled substrate, typically [³H]-L-5-benzylhydantoin. nih.gov

The results confirm that both L- and D-isomers of this compound and 5-benzylhydantoin are effective inhibitors, indicating they are all recognized as substrates by the transporter, albeit with different affinities. nih.gov The compound DL-5-isobutyl-hydantoin showed slight inhibitory activity, suggesting it may also be a ligand for the Mhp1 transporter, though with lower affinity than the aryl-substituted hydantoins. nih.gov

Conversely, a range of other compounds failed to act as either substrates or inhibitors. These include hydantoins with less hydrophobic substituents, as well as structurally related nucleobases and metabolic intermediates like cytosine, guanine, adenine, dihydrouracil (B119008), uracil, thiamine, and allantoin. nih.govresearchgate.net This demonstrates the high specificity of the transporter for 5-substituted hydantoins with particular hydrophobic characteristics.

Interestingly, studies with 5-(2-naphthylmethyl)-L-hydantoin (L-NMH) revealed that while it binds to the transporter, it acts as an inhibitor rather than a substrate under normal conditions. proteopedia.orgcornell.eduembopress.org The larger naphthyl group is accommodated in the hydrophobic pocket, but it appears to lock the transporter in an outward-open or occluded state, preventing the conformational changes necessary for transport. proteopedia.orgcornell.edu However, a single amino acid substitution in the transporter protein (leucine 363 to alanine) can convert L-NMH from an inhibitor into a substrate. proteopedia.orgcornell.edu This finding underscores the delicate balance between the size and shape of the substituent and the flexibility of the binding pocket in determining whether a ligand is transported or merely inhibits the transporter.

| Compound | Effect on [³H]-L-5-benzylhydantoin Uptake | Classification | Reference |

|---|---|---|---|

| L-5-Indolylmethylhydantoin | Inhibits | Good Substrate/Inhibitor | nih.gov |

| D-5-Indolylmethylhydantoin | Inhibits | Good Substrate/Inhibitor | nih.gov |

| L-5-Benzylhydantoin | Inhibits | Good Substrate/Inhibitor | nih.gov |

| D-5-Benzylhydantoin | Inhibits | Good Substrate/Inhibitor | nih.gov |

| DL-5-Isobutyl-hydantoin | Slight Inhibition | Possible Weak Ligand | nih.gov |

| 5-(2-naphthylmethyl)-L-hydantoin | Inhibits | Inhibitor (not a substrate) | proteopedia.orgcornell.edu |

| Cytosine, Guanine, Adenine, Dihydrouracil, Uracil, Thiamine, Allantoin | No Inhibition | Not a Substrate or Inhibitor | nih.gov |

Structure Activity Relationship Studies and Rational Design for 5 Indolylmethylhydantoin Analogues

Elucidating Structure-Activity Relationships (SAR) for 5-Indolylmethylhydantoin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and enzymology, providing a roadmap that links the chemical structure of a compound to its biological activity. For this compound, these studies focus on how modifications to its hydantoin (B18101) core, particularly at the 5-position, and its stereochemical properties influence its interaction with biological targets.

The substituent at the 5-position of the hydantoin ring is a primary determinant of biological activity and specificity. Research on the Mhp1 hydantoin transporter from Microbacterium liquefaciens has been particularly insightful, revealing that this protein preferentially binds and transports 5-aryl-substituted hydantoins. embopress.orgopenmedscience.com Both this compound and 5-benzylhydantoin (B43465) are favored substrates for this transporter. openmedscience.comresearchgate.net

The transporter's selectivity is driven by a preference for a hydrophobic substituent at the 5-position. researchgate.netresearchgate.net Structural analyses show that the indolylmethyl or benzyl (B1604629) group of the substrate fits into a large, hydrophobic binding pocket within the Mhp1 protein, which is primarily formed by the amino acid residues Ile45, Phe216, Gly219, and Trp220. embopress.org For a compound to be recognized and transported by Mhp1, the presence of both the hydantoin moiety and a suitable aromatic group at the 5-position is essential. ias.ac.in

However, there is a clear size limitation for this substituent. For instance, L-5-naphthylmethylhydantoin, which has a larger aromatic group than this compound, acts as an inhibitor of the Mhp1 transporter but is not transported itself. embopress.orgias.ac.in This indicates that while the naphthyl group can fit into the hydrophobic pocket to allow binding, it introduces steric hindrance that prevents the conformational changes required for transport. ias.ac.in This highlights that the size, shape, and hydrophobicity of the 5-substituent are critical parameters governing the interaction and functional outcome at the molecular target.

| Compound | 5-Substituent | Interaction with Mhp1 | Reference |

|---|---|---|---|

| This compound | Indolylmethyl | Preferred Substrate (Transported) | openmedscience.comresearchgate.net |

| 5-Benzylhydantoin | Benzyl | Preferred Substrate (Transported) | researchgate.net |

| 5-Naphthylmethylhydantoin | Naphthylmethyl | Inhibitor (Binds but not Transported) | embopress.orgias.ac.in |

| Allantoin (B1664786) (5-ureidohydantoin) | Ureido | Not an effective ligand | researchgate.netias.ac.in |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interactions between hydantoin derivatives and their biological targets. acs.org Enzymes and transporters are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand, often leading to significant differences in binding affinity and biological effect. acs.orgnih.gov

This stereoselectivity is evident in the Mhp1 hydantoin transporter, which demonstrates a clear preference for the L-isomer of 5-substituted hydantoins, such as L-5-indolylmethylhydantoin, over the corresponding D-isomer. researchgate.netresearchgate.net Similarly, stereochemistry is a critical factor determining the inhibitory potency of hydantoin derivatives against the enzyme Cytochrome P450 2C19 (CYP2C19). nih.gov In contrast, the inhibitory effect of these compounds on a related enzyme, CYP2C9, is not markedly influenced by their stereochemistry. nih.gov

In the context of drug development, studies on hydantoin-derived agents targeting the 5-HT7 receptor have confirmed a distinct configuration preference for high-affinity binding. acs.orgnih.gov The absolute configuration of these chiral compounds was verified through X-ray crystallography, providing a structural basis for the observed differences in activity. nih.gov The importance of stereochemistry is further highlighted in industrial biocatalysis, where hydantoin racemase enzymes are employed to convert a racemic mixture of 5-monosubstituted hydantoins into a single, optically pure enantiomer, which is essential for the production of chiral amino acids. researchgate.netresearchgate.net

| Target | Hydantoin Derivative Class | Observed Stereoselectivity | Reference |

|---|---|---|---|

| Mhp1 Transporter | 5-Aryl-substituted hydantoins | Selective for the L-isomer over the D-isomer. | researchgate.netresearchgate.net |

| CYP2C19 Enzyme | N-3 alkyl substituted hydantoins | Inhibitor potency is highly dependent on stereochemistry. | nih.gov |

| CYP2C9 Enzyme | N-3 alkyl substituted hydantoins | Inhibitor potency is not markedly influenced by stereochemistry. | nih.gov |

| 5-HT7 Receptor | Piperazine-containing hydantoins | Binding affinity shows a clear preference for a specific configuration. | acs.orgnih.gov |

Influence of the 5-Substituent on Biological Activity and Interaction

Rational Engineering of Enzyme Substrate Specificity Using this compound as a Ligand

Rational enzyme engineering leverages detailed knowledge of a protein's structure and mechanism to redesign its properties for specific applications. frontiersin.org Using this compound as a target ligand, scientists can modify enzymes like hydantoinase to enhance their catalytic efficiency for this bulky substrate, which is often poorly processed by the wild-type enzyme. mdpi.comnih.gov

Site-directed mutagenesis is a powerful technique used to introduce precise changes into an enzyme's amino acid sequence, thereby altering its function. neb.com This method has been successfully applied to D-hydantoinase from Geobacillus stearothermophilus, an enzyme that naturally exhibits low activity towards bulky substrates such as this compound. mdpi.comnih.gov

The primary goal of this engineering is to enhance the enzyme's ability to hydrolyze such large hydantoin derivatives. mdpi.com Researchers identify key amino acid residues, often within or near the active site's "stereochemistry gate loops" (SGLs), which are involved in substrate binding. mdpi.comnih.gov By substituting bulky amino acids at these positions with smaller ones, the steric hindrance is reduced, and the active site becomes more accommodating to larger ligands. nih.gov For example, single mutations replacing Phenylalanine at position 159 with Alanine (B10760859) (F159A) or Tryptophan at position 287 with Alanine (W287A) were shown to increase the enzyme's activity towards both D,L-5-benzylhydantoin and D,L-5-indolylmethylhydantoin. mdpi.comnih.gov These targeted modifications demonstrate that site-directed mutagenesis is a highly effective strategy for modulating and improving hydantoinase activity for desired substrates. researchgate.net

| Enzyme Variant | Mutation(s) | Effect on Activity Towards this compound | Reference |

|---|---|---|---|

| Wild-Type | None | Low activity due to steric constraints in the binding pocket. | mdpi.comnih.gov |

| F159A | Phe159 → Ala | Increased enzyme activity towards this compound. | mdpi.comnih.gov |

| W287A | Trp287 → Ala | Increased enzyme activity towards this compound. | mdpi.comnih.gov |

| W287A/F159A | Trp287 → Ala and Phe159 → Ala | Activity levels similar to the single mutants for this compound. | mdpi.com |

| I190A | Ile190 → Ala | Decreased enzyme activity. | mdpi.com |

| R212K | Arg212 → Lys | Decreased enzyme activity. | mdpi.com |

The rational design of an enzyme's binding pocket is a sophisticated approach aimed at tailoring substrate specificity for industrial and biomedical applications. maranasgroup.compsu.edu For D-hydantoinases, the native binding pocket is often too small to efficiently accommodate bulky substrates like this compound, leading to low catalytic activity. mdpi.com The central strategy to overcome this limitation is to enlarge the substrate-binding pocket by replacing large amino acid residues with smaller ones. mdpi.comresearchgate.net

This process begins with computational analysis, such as homology modeling and substrate docking, to identify key residues that create steric clashes with the target ligand. mdpi.com In D-hydantoinase from Bacillus stearothermophilus, residues such as Met63, Leu65, Phe152, and Phe159 were identified as interacting with the exocyclic substituent of the substrate. nih.gov Mutating these residues to smaller ones, such as Alanine, was shown to reduce steric hindrance and dramatically increase the catalytic rate (kcat) for aromatic substrates. nih.gov For example, the F159A mutant displayed a 200-fold enhancement in specificity for hydroxyphenylhydantoin. nih.gov

Beyond simply increasing space, the design must also consider the hydrophobicity of the pocket. mdpi.com Creating a more spacious and hydrophobic pocket can facilitate the recognition and binding of bulky, non-polar substrates. mdpi.com This rational redesign, supported by computational modeling and systematic mutational analysis, has proven effective in engineering D-hydantoinase variants with significantly enhanced specificity for desired substrates that are poorly recognized by the wild-type enzyme. mdpi.commaranasgroup.compsu.edu

Site-Directed Mutagenesis for Modulating Hydantoinase Activity

Design and Synthesis of Novel Ligands and Inhibitors Based on the this compound Scaffold

The this compound molecule represents a valuable "scaffold" or chemical starting point for the design and synthesis of new, biologically active compounds. mdpi.comrsc.org In drug discovery, a scaffold is a core molecular structure that is known to interact with a biological target; chemists then create a library of related compounds by adding or modifying functional groups attached to this core. uni-saarland.de The hydantoin ring itself is a well-established and versatile scaffold in synthetic and medicinal chemistry. openmedscience.comufmg.br

The principles of scaffold-based design can be applied to the this compound framework to develop novel enzyme inhibitors or specific transporter ligands. For example, related benzalhydantoin derivatives have been synthesized and investigated as inhibitors of receptor tyrosine kinases (RTKs), which are important targets in cancer therapy. ukm.my In these studies, the hydantoin core serves as the anchor, while modifications to the attached aryl group modulate potency and selectivity against targets like VEGFR-2. ukm.my

Similarly, various hydantoins and their sulfur-containing analogs, thiohydantoins, have been designed as urease inhibitors. ufmg.br Molecular docking studies revealed that the hydantoin ring can act as a pharmacophoric group, forming key hydrogen bonding interactions with amino acid residues in the enzyme's active site. ufmg.br The synthesis of such novel derivatives often employs classic chemical reactions like the Bucherer-Bergs reaction, which builds the hydantoin ring from an aldehyde or ketone, or by cyclizing amino acids with cyanate (B1221674). openmedscience.comnih.gov By leveraging the known binding characteristics of the this compound scaffold and applying established synthetic methodologies, it is possible to generate new molecules with tailored affinities and specificities for a wide range of biological targets. rsc.orgnih.govnih.gov

Computational Approaches in the Study of 5 Indolylmethylhydantoin

Molecular Docking Simulations of 5-Indolylmethylhydantoin with Enzymes and Transporters

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. medium.com This method is instrumental in understanding the interactions between this compound and various proteins, such as enzymes and transporters.

Docking studies have been performed on D-hydantoinase from Geobacillus stearothermophilus ATCC 31783 to understand its substrate specificity. mdpi.com These simulations indicated that this compound, considered a bulky substrate, has a lower binding affinity compared to smaller substrates like dihydrouracil (B119008) and hydantoin (B18101). mdpi.com The analysis suggested that the binding pocket might not be optimized for such aromatic substrates, or that these larger molecules face steric hindrance, preventing optimal access to the active site. mdpi.com The calculated binding energy for this compound with the modeled D-hydantoinase was -7.6 kcal/mol. mdpi.com Key amino acid residues, including Ile190, Arg212, and Trp287, located near the binding site, were identified as potentially influencing the hydrolysis of aromatic hydantoins like this compound. mdpi.com

In the context of transport proteins, the hydantoin transporter Mhp1 from Microbacterium liquefaciens has been a subject of study. roehampton.ac.uknih.gov This transporter is part of the NCS-1 family and its structure has been used as a model for homologous transport proteins. roehampton.ac.uk Transport assays with radioisotope-labeled 5-substituted hydantoins in E. coli expressing the hyuP gene (encoding the hydantoin transporter) from M. liquefaciens revealed that this compound is a preferred substrate. nih.govresearchgate.net The transport system showed optimal activity at a pH of 6.6 and was inhibited by dinitrophenol, indicating its energy-dependent nature. nih.govresearchgate.net These findings highlight the selectivity of the transporter for hydantoins with hydrophobic substituents at the 5-position. nih.gov

Table 1: Molecular Docking and Transport Assay Data for this compound

| Protein Target | Organism | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| D-hydantoinase | Geobacillus stearothermophilus ATCC 31783 | Molecular Docking | Binding energy of -7.6 kcal/mol; bulky substrate with potential steric hindrance. | mdpi.com |

| Hydantoin Transporter (Mhp1) | Microbacterium liquefaciens | Transport Assay | Preferred substrate with micromolar apparent Km values. | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of biomolecular systems, providing detailed insights into protein conformational changes and the mechanisms of protein-ligand interactions. nih.govchemrxiv.org These simulations calculate the trajectory of a molecular system over time, allowing for the analysis of flexibility, stability, and interaction energies. researchgate.netijbiotech.com

MD simulations can be used to explore the conformational landscape of proteins like D-hydantoinase when bound to ligands such as this compound. mdpi.com By simulating the protein-ligand complex, researchers can observe how the protein structure adapts to the ligand and identify key interactions that stabilize the bound state. This is particularly important for understanding the low activity of wild-type D-hydantoinase towards bulky substrates and for designing mutations to improve its catalytic efficiency.

For transport proteins like Mhp1, MD simulations can illuminate the structural basis of the alternating access mechanism, which is fundamental to its function. roehampton.ac.uk Although specific MD studies focusing solely on this compound with Mhp1 are not detailed in the provided context, the general application of MD to this class of transporters involves predicting conformational changes between outward-open, occluded, and inward-open states. roehampton.ac.uk These simulations are crucial for understanding how the transporter recognizes and moves its substrate across the cell membrane. roehampton.ac.uk The stability of protein-ligand complexes, a key factor in binding affinity, can be assessed through parameters like Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA) calculated from MD trajectories. ijbiotech.comnih.gov

Homology Modeling for Uncharacterized Hydantoin-Modifying Enzymes and Transport Proteins

Homology modeling is a computational technique used to generate a three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. nih.gov This method relies on the availability of an experimentally determined structure of a homologous protein (a template). nih.gov

This approach was employed to create a 3D model of the thermostable D-hydantoinase from G. stearothermophilus ATCC 31783, using a known 3D structure (PDB code: 1K1D) as a template. mdpi.comresearchgate.net This model was crucial for identifying amino acid residues in and around the substrate-binding site that could be mutated to alter the enzyme's substrate specificity, particularly to enhance its activity towards bulky substrates like this compound. mdpi.com The model allowed for the rational design of single and double substituted mutants, such as those involving Phe159 and Trp287, which led to increased activity towards D,L-5-indolylmethyl hydantoin.

Similarly, for uncharacterized hydantoin transport proteins, homology modeling can provide valuable structural insights. nih.gov The structure of the Mhp1 transporter from Microbacterium liquefaciens serves as a paradigm for building models of homologous transporters found in other organisms. roehampton.ac.uk For instance, a structural model of the hydantoin permease (MHP) was developed based on the prediction of its transmembrane helices, which is a common starting point in the absence of a direct template. researchgate.net Such models are instrumental for structure-based virtual ligand screening and for formulating hypotheses about substrate recognition and transport mechanisms that can be tested experimentally. nih.gov

Advanced Research Techniques and Methodologies Applied to 5 Indolylmethylhydantoin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Labelling Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules. uoanbar.edu.iqlibretexts.orgtaborelec.comlibretexts.org It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. uoanbar.edu.iqlibretexts.orgtaborelec.comlibretexts.org For 5-indolylmethylhydantoin, NMR has been crucial for confirming its purity, the integrity of isotopic labels, and its molecular conformation. openmedscience.comresearchgate.net

Solution-State NMR Analysis of Isotope-Labelled Compounds

The synthesis of isotope-labelled versions of this compound is essential for a variety of advanced biochemical and biophysical studies. openmedscience.comresearchgate.net Solution-state NMR is employed to verify the precise location and incorporation of these labels.

For instance, [indole-2-¹³C]-L-5-indolylmethylhydantoin has been synthesized for use in solid-state NMR measurements. openmedscience.com Analysis of this compound using solution-state NMR confirmed the successful and specific incorporation of the ¹³C label. openmedscience.com The ¹³C NMR spectrum showed a signal exclusively at 124.5 ppm, corresponding to the indole-C2 position. openmedscience.com Complementary ¹H NMR analysis revealed a splitting of the indole-H2 signal at 7.14 ppm, with a coupling constant of 181 Hz, which is characteristic of a direct attachment to a ¹³C nucleus. openmedscience.com This meticulous verification of labelling integrity is a prerequisite for the reliability of subsequent advanced NMR studies. openmedscience.com

Similarly, ¹⁴C-labelled this compound has been prepared using [¹⁴C]potassium cyanate (B1221674) to introduce the label at the C-2 position of the hydantoin (B18101) ring. openmedscience.com While not directly detected by standard NMR, the purity and structural integrity of these radiolabelled compounds are confirmed through NMR analysis of their non-radioactive counterparts synthesized via the same route. openmedscience.com

A tritiated form of this compound, [5,6-³H]-5-indolylmethylhydantoin, has also been synthesized. openmedscience.com Tritium (B154650) (³H) NMR spectroscopy is a specialized technique used to define the pattern of tritium labelling in such molecules. openmedscience.com

Table 1: NMR Spectroscopic Data for Isotope-Labelled L-5-Indolylmethylhydantoin

| Isotope Label | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Purpose of Labelling |

| ¹³C | Indole-C2 | 124.5 | N/A | Solid-state NMR ligand binding studies |

| ¹H | Indole-H2 | 7.14 | 181 (¹JC-H) | Confirmation of ¹³C label attachment |

| ¹⁴C | Hydantoin-C2 | N/A | N/A | Whole cell transport assays |

Solid-State NMR Measurements for Ligand Binding in Membrane Proteins

Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of membrane proteins in their native-like lipid bilayer environment. nih.govuniversiteitleiden.nlunl.ptmdpi.com It provides atomic-level information on protein-ligand interactions, which is often challenging to obtain with other high-resolution methods. nih.govmdpi.com

Isotopically labelled this compound, specifically with ¹³C, is synthesized for use in solid-state NMR experiments to investigate its binding to the Mhp1 transport protein. openmedscience.comresearchgate.net These studies are designed to provide detailed structural information about the ligand-binding site and the conformational changes the protein undergoes upon substrate binding. nih.gov By measuring intermolecular distances and observing correlation peaks in multidimensional spectra, ssNMR can precisely locate the ligand within the protein's binding pocket. nih.gov This technique is particularly powerful for characterizing the interactions of ligands with membrane proteins, offering insights into the mechanisms of substrate transport. nih.govunl.pt

X-ray Crystallography for High-Resolution Structural Elucidation of Protein-Ligand Complexes

X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. nih.govnih.govspringernature.com This method has been instrumental in understanding the interaction between this compound and the Mhp1 transport protein.

The crystal structure of Mhp1 in complex with L-5-indolylmethylhydantoin has been determined at a resolution of 3.4 Å. openmedscience.com This structure revealed the precise binding site of the hydantoin molecule within the protein, located in the center of the structure along with a sodium ion. openmedscience.com Such high-resolution structural data provides a detailed view of the spatial arrangement and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition and binding. nih.govrsc.org The process typically involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.govnih.govspringernature.com The resulting electron density maps allow for the precise fitting of the ligand and the detailed analysis of its binding mode. This structural information is invaluable for understanding the transport mechanism at a molecular level.

Biochemical and Biophysical Assays for Functional Characterization

Whole Cell Transport Assays with Radiolabelled Compounds

Whole cell transport assays are a fundamental method for characterizing the function of transport proteins. nih.gov These assays directly measure the uptake of a substrate into cells, providing quantitative data on transport activity. nih.gov For the Mhp1 transporter, these assays have been crucial in defining its substrate selectivity and ligand recognition. openmedscience.com

The use of radiolabelled this compound, such as the ¹⁴C-labelled version, is essential for these experiments. openmedscience.comnih.gov In a typical assay, E. coli cells engineered to express the Mhp1 protein are incubated with the radiolabelled substrate. nih.gov The amount of radioactivity accumulated inside the cells over time is measured, allowing for the determination of transport rates. researchgate.netijarm.com

These assays have demonstrated that Mhp1 actively transports this compound. nih.gov The transport is an active process, requiring energy, as evidenced by its inhibition by the metabolic inhibitor dinitrophenol. nih.gov Furthermore, these assays have shown that Mhp1 has a preference for the L-isomer of this compound and for hydantoins with hydrophobic substituents at the 5-position. nih.gov

Enzyme Activity and Kinetic Parameter Determination (Km, Vmax)

The study of enzyme kinetics provides quantitative measures of an enzyme's catalytic efficiency and its affinity for a substrate. The key parameters determined are the Michaelis constant (Km) and the maximum velocity (Vmax). utah.eduresearchgate.netslideshare.net

For the Mhp1 transporter, which functions as a secondary active transporter rather than a classical enzyme, analogous kinetic parameters can be determined from the transport assays. The concentration dependence of radiolabelled this compound uptake follows Michaelis-Menten kinetics. nih.govresearchgate.net By measuring the initial rates of transport at various substrate concentrations, the apparent Km and Vmax for the transport process can be calculated. nih.govresearchgate.netijarm.comnih.gov

These kinetic studies have shown that Mhp1 transports this compound with a high affinity, exhibiting Km values in the micromolar range. nih.gov For example, transport of ³H-L-5-indolylmethylhydantoin by Mhp1 expressed in E. coli showed an apparent Km of 2.1 µM. nih.gov